![molecular formula C8H15ClN2O2 B2402802 4-(Azetidine-3-carbonyl)morpholine hydrochloride CAS No. 1619991-15-9](/img/structure/B2402802.png)
4-(Azetidine-3-carbonyl)morpholine hydrochloride
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Overview
Description
4-(Azetidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 . It is used in various fields including scientific research and drug discovery.
Synthesis Analysis
The synthesis of azetidines, which includes 4-(Azetidine-3-carbonyl)morpholine hydrochloride, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .
Molecular Structure Analysis
The molecular structure of 4-(Azetidine-3-carbonyl)morpholine hydrochloride is represented by the SMILES notation: O=C(C1CNC1)N1CCOCC1.[H]Cl . This notation provides a way to describe the structure of a chemical compound in a linear format.
Scientific Research Applications
1. Cyclodehydrohalogenation Studies
The study by Abdulla et al. (1971) explored the formation of 2-oxo-azetidine and 3-oxo-morpholines, providing insights into the structural aspects of morpholine derivatives. This research enhances understanding of the cyclodehydrohalogenation process and the formation of azetidine and morpholine compounds (Abdulla, Lahiri, Crabb, & Cahill, 1971).
2. Morpholine as Building Blocks in Drug Discovery
Feskov et al. (2019) designed and synthesized morpholine-based isosteres, including 4-(Azetidine-3-carbonyl)morpholine, as advanced building blocks for drug discovery. Their study underscores the potential of morpholines in lead optimization programs in medicinal chemistry (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
3. Synthesis of Bicyclic Azetidin-2-ones
Van Brabandt et al. (2006) reported the asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which are precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. Their work contributes to the synthesis methodologies of complex morpholine structures (Van Brabandt, Vanwalleghem, D’hooghe, & de Kimpe, 2006).
4. Novel Synthesis of Morpholine Derivatives
D’hooghe et al. (2006) presented a novel synthesis method for morpholine derivatives, demonstrating the versatility of morpholines in synthetic chemistry. Their work contributes to the expanding library of synthetic methodologies for morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
5. Recent Advances in Morpholine Synthesis
Palchykov and Chebanov (2019) reviewed recent advances in the synthesis of morpholines, highlighting their significance in natural products and biologically relevant compounds. This review provides a comprehensive overview of morpholine chemistry, relevant to researchers in organic and medicinal chemistry (Palchykov & Chebanov, 2019).
6. Anticoccidial Activities of Morpholine Derivatives
Liang et al. (2008) synthesized diaryl-(4-piperidinyl)-pyrrole derivatives with morpholine substitutions, assessing their potency as anticoccidial agents. This study demonstrates the application of morpholines in the development of veterinary pharmaceuticals (Liang, Qian, Feng, Fisher, Crumley, Darkin-Rattray, Dulski, Gurnett, Leavitt, Liberator, Misura, Samaras, Tamas, Schmatz, Wyvratt, & Biftu, 2008).
Future Directions
properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSIUXXCOATIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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